tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chlorocarbonyl group and a tert-butyl carbamate moiety. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate typically involves the reaction of 5-(chlorocarbonyl)thiazole with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Major Products Formed:
Substitution Reactions: The major products are substituted thiazole derivatives.
Hydrolysis: The major products are thiazole carboxylic acid and tert-butyl carbamate.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is used in the development of potential therapeutic agents. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects . The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s overall activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications but lacks the thiazole ring and chlorocarbonyl group.
5-(Chlorocarbonyl)thiazole: Contains the thiazole ring and chlorocarbonyl group but lacks the tert-butyl carbamate moiety.
Uniqueness: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is unique due to the combination of the thiazole ring, chlorocarbonyl group, and tert-butyl carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLGNAPYSOOUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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